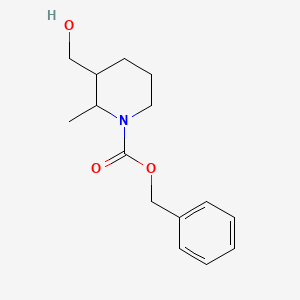

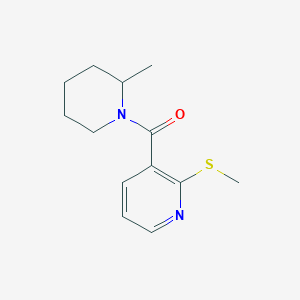

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, the process for the preparation of 1-benzyl-3-hydroxymethyl-1H-indazole involves the conversion of 1-benzyl-3-hydroxymethyl-1H-indazole according to a specific formula . Another example is the selective hydrogenation of benzaldehyde used in the production of benzyl alcohol .Chemical Reactions Analysis

Reactions at the benzylic position are important for synthesis problems. Benzylic halides undergo the typical reactions of alkyl halides . The oxidation of alkyl side-chains is also a common reaction .科学的研究の応用

Palladium-catalyzed Modifications

Research has shown the potential of using palladium-catalyzed methylation and arylation on carboxylate substrates, leading to significant advancements in the modification of benzoic and aliphatic acids. This method leverages Pd-insertions into β-C−H bonds, facilitating a C−H activation/C−C coupling sequence, which could be applicable to the modification of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate for various synthetic applications (Giri et al., 2007).

Glycosylation Studies

Another study explored the glycosylation of benzoates, which are structurally related to Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate. This research focused on the attachment of glucose to the carboxyl group or specific hydroxyl groups, which could be relevant for modifying Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate in a way that impacts its solubility or bioactivity (Lim et al., 2002).

NMR Spectroscopy in Structural Analysis

The use of NMR spectroscopy has proven to be superior in structural assignments, particularly in distinguishing between compounds with similar piperidine and pyrrolidine motifs. This technique could be crucial in confirming the structural integrity of synthesized derivatives of Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, ensuring the accuracy of synthetic processes (Cannon & Milne, 1976).

Oxidative Cleavage Applications

Oxidative cleavage has been demonstrated to be effective in breaking down benzylic ethers and related substrates into aromatic aldehydes and alcohols. This methodology could be applied to Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate for the selective removal or modification of the benzylic ether component, offering pathways to new derivatives (Pradhan et al., 2009).

Synthesis and Ring Opening of Aziridines

The synthesis and subsequent ring opening of aziridines have been studied, providing insights into the generation of amino acids and other functional groups from aziridine precursors. This research could inform strategies for introducing novel functionalities to the Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate framework, enhancing its utility in synthetic chemistry (Lee et al., 2001).

特性

IUPAC Name |

benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-12-14(10-17)8-5-9-16(12)15(18)19-11-13-6-3-2-4-7-13/h2-4,6-7,12,14,17H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQYSBRLEBVMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

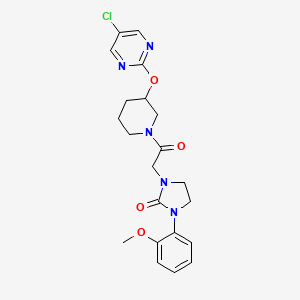

![7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2710811.png)

![N-benzyl-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2710823.png)

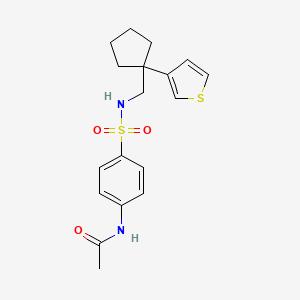

![N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2710827.png)

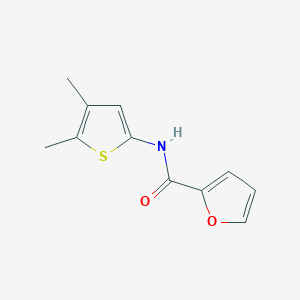

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B2710829.png)

![N-benzyl-2-[4-(propan-2-yl)phenoxy]-N-(pyridin-2-yl)acetamide](/img/structure/B2710830.png)

![2-[(4-Chlorophenyl)sulfonyl]-2-(pyridin-3-yl)ethylamine dihydrochloride](/img/structure/B2710832.png)